molecular formula C30H30ClN5 B15112622 3-(4-Chlorophenyl)-2,5-dimethyl-7-{4-[(2-methylnaphthalen-1-yl)methyl]piperazin-1-yl}pyrazolo[1,5-a]pyrimidine

3-(4-Chlorophenyl)-2,5-dimethyl-7-{4-[(2-methylnaphthalen-1-yl)methyl]piperazin-1-yl}pyrazolo[1,5-a]pyrimidine

Cat. No.: B15112622
M. Wt: 496.0 g/mol
InChI Key: QKCBPMVZIYBATL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenyl)-2,5-dimethyl-7-{4-[(2-methylnaphthalen-1-yl)methyl]piperazin-1-yl}pyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, substituted with various functional groups that contribute to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of 3-(4-Chlorophenyl)-2,5-dimethyl-7-{4-[(2-methylnaphthalen-1-yl)methyl]piperazin-1-yl}pyrazolo[1,5-a]pyrimidine involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong bases, high temperatures, and specific catalysts to achieve the desired product with high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It has potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-2,5-dimethyl-7-{4-[(2-methylnaphthalen-1-yl)methyl]piperazin-1-yl}pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways within cells. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes essential for the survival and proliferation of cancer cells. It also modulates signaling pathways involved in inflammation and immune responses .

Comparison with Similar Compounds

Compared to other pyrazolo[1,5-a]pyrimidine derivatives, 3-(4-Chlorophenyl)-2,5-dimethyl-7-{4-[(2-methylnaphthalen-1-yl)methyl]piperazin-1-yl}pyrazolo[1,5-a]pyrimidine stands out due to its unique combination of functional groups, which confer enhanced biological activity and specificity. Similar compounds include:

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C30H30ClN5

Molecular Weight

496.0 g/mol

IUPAC Name

3-(4-chlorophenyl)-2,5-dimethyl-7-[4-[(2-methylnaphthalen-1-yl)methyl]piperazin-1-yl]pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C30H30ClN5/c1-20-8-9-23-6-4-5-7-26(23)27(20)19-34-14-16-35(17-15-34)28-18-21(2)32-30-29(22(3)33-36(28)30)24-10-12-25(31)13-11-24/h4-13,18H,14-17,19H2,1-3H3

InChI Key

QKCBPMVZIYBATL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)CN3CCN(CC3)C4=CC(=NC5=C(C(=NN45)C)C6=CC=C(C=C6)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.